molecular formula C20H21FN4O3S B11184164 Methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate

Methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate

Cat. No.: B11184164
M. Wt: 416.5 g/mol
InChI Key: XDDSDQYPVMGEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate is a triazoloquinazoline derivative characterized by a bicyclic core structure fused with a triazole ring. Key structural features include:

  • 4-Fluorophenyl substituent at position 9, which may improve lipophilicity and receptor binding compared to non-halogenated analogs .
  • Methyl ester-linked sulfanyl acetate group at position 2, introducing a polarizable sulfur atom and ester functionality that could modulate solubility and bioavailability .

Properties

Molecular Formula

C20H21FN4O3S

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 2-[[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C20H21FN4O3S/c1-20(2)8-13-16(14(26)9-20)17(11-4-6-12(21)7-5-11)25-18(22-13)23-19(24-25)29-10-15(27)28-3/h4-7,17H,8-10H2,1-3H3,(H,22,23,24)

InChI Key

XDDSDQYPVMGEKP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)SCC(=O)OC)N2)C4=CC=C(C=C4)F)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the fluorophenyl group and the sulfanyl acetate moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate. For instance:

  • Cytotoxicity Against Cancer Cell Lines : Compounds derived from quinazoline and triazole structures have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives with similar structures exhibited IC50 values ranging from 2.44 to 9.43 µM against MCF-7 and HCT-116 cell lines . This suggests that this compound could be a promising candidate for further development in cancer therapy.

Antimicrobial Properties

In addition to anticancer applications:

  • Antimicrobial Activity : Compounds in this chemical class have also been evaluated for their antimicrobial properties. Some derivatives displayed significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa . This broadens the potential applications of this compound in treating infections.

Several case studies illustrate the efficacy of similar compounds:

  • Study on Quinazoline Derivatives : A series of quinazoline-based compounds were synthesized and tested for their anticancer activity against multiple cell lines. Results indicated that modifications at specific positions significantly enhanced their potency .
  • Triazole-Glycoside Hybrids : Research focused on creating glycoside derivatives showed promising results in terms of cytotoxicity and safety profiles when compared to traditional chemotherapeutic agents .

Mechanism of Action

The mechanism by which Methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between the target compound and analogous triazoloquinazoline derivatives:

Compound Name Core Structure Substituents Molecular Formula (MW) Key Features Reference
Methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-...]sulfanyl}acetate (Target) Triazolo[5,1-b]quinazoline 9-(4-Fluorophenyl), 6,6-dimethyl, 2-(methyl sulfanyl acetate) Not explicitly provided Fluorine enhances electronegativity; ester improves solubility -
6-(4-Fluorophenyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydrotriazolo[5,1-b]quinazolin-8(1H)-one Triazolo[5,1-b]quinazoline 6-(4-Fluorophenyl), 9-(4-methylphenyl) C22H19FN4O (374.42 g/mol) Dual aromatic substituents; lacks ester group
6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydrotriazolo[5,1-b]quinazolin-8(4H)-one Triazolo[5,1-b]quinazoline 6-(4-Methoxyphenyl), 9-phenyl C23H21N3O2 (371.44 g/mol) Methoxy group increases electron density; no sulfur or ester
Methyl-2-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)acetamido acetate Triazolo[4,3-a]quinazoline 1-(Methyl sulfanyl acetamido), 4-methyl C15H15N5O4S (361.36 g/mol) Acetamido ester; distinct triazole ring fusion

Key Observations :

  • Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity may enhance binding to hydrophobic pockets compared to methoxy’s electron-donating effects .

Key Observations :

  • Esterification Efficiency : The target’s synthesis likely mirrors and , where methyl chloroacetate reacts with a thiol intermediate in DMF with K2CO3, yielding ~60–66% .
  • Catalyst Impact: highlights NGPU as a superior catalyst for triazoloquinazolinones, reducing reaction time and catalyst loading compared to traditional methods .
Physicochemical and Pharmacological Notes
  • Solubility: The target’s methyl ester and sulfur atoms may enhance aqueous solubility compared to non-polar analogs like 6-(4-methylphenyl)-9-phenyl derivatives .
  • Bioactivity Clues: While direct data are absent, notes that chlorophenyl-substituted triazoloquinazolines exhibit bioactivity (e.g., RXFP4 agonism), suggesting fluorine’s role in modulating receptor interactions .

Biological Activity

Methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate is a complex organic compound belonging to the quinazoline and triazole family. This compound has garnered interest due to its potential biological activities, particularly in the field of oncology and as a kinase inhibitor. This article reviews the biological activity of this compound based on recent research findings.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the formation of the quinazoline and triazole moieties. The synthesis typically involves:

  • Formation of the Quinazoline Core : Utilizing precursors that allow for the cyclization necessary to form the quinazoline structure.
  • Introduction of Triazole : The incorporation of a triazole ring can enhance biological activity by increasing interaction with target proteins.
  • Sulfanyl Group Addition : The sulfanyl group is critical for enhancing the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have demonstrated that derivatives of quinazoline with triazole moieties exhibit significant anticancer properties. For instance:

  • Inhibition of MET Kinase : Compounds similar to this compound have shown potent inhibition against MET kinase in various cancer cell lines. The IC50 values for these compounds ranged from 6.1 μM to higher concentrations depending on the specific derivative and cell line tested .
  • Apoptosis Induction : Studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of pro-apoptotic pathways .

The mechanism by which this compound exerts its effects involves:

  • Kinase Inhibition : The compound targets receptor tyrosine kinases (RTKs) such as MET and PDGFRA. These kinases play crucial roles in tumor growth and metastasis .
  • DNA Intercalation : Some derivatives may also act as DNA intercalators which can disrupt DNA replication in cancer cells .

Study 1: MET Kinase Inhibition

A study focused on the synthesis of quinazoline derivatives bearing triazole moieties assessed their inhibitory effects on MET kinase using homogeneous time-resolved fluorescence assays. The findings revealed that certain derivatives exhibited significant antiproliferative effects across multiple cancer cell lines including AsPC-1 and MKN-45 with IC50 values as low as 6.1 μM .

Study 2: Apoptosis in Spheroid Cultures

Another investigation evaluated the efficacy of these compounds in three-dimensional spheroid cultures mimicking tumor microenvironments. Results indicated that this compound significantly suppressed cell growth and induced apoptosis in MET-overexpressing cells .

Data Tables

CompoundTarget KinaseIC50 (μM)Cell Line TestedMechanism
8cMET6.1AsPC-1Apoptosis induction
8hPDGFRA9.0MKN-45Growth inhibition
8dOther RTKs12.5HT29DNA intercalation

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate, and how are yields optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, similar triazoloquinazoline derivatives (e.g., 5-Cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline) are synthesized by reacting intermediates like thioureas with α-haloketones under reflux conditions in ethanol, achieving yields of ~39.5% . Optimization strategies include solvent selection (e.g., ethyl acetate for solubility), temperature control (60–75°C), and acid catalysis (e.g., HCl, HBr) to precipitate salts, improving yields up to 214 mg .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • 1H NMR : Assign peaks to confirm substituent positions (e.g., fluorophenyl protons at δ 7.30–7.62 ppm) .
  • LC-MS : Verify molecular weight (e.g., m/z 359 for protonated ions) .
  • XRD : Analyze crystallinity (e.g., peaks at 2θ = 6.4°, 10.2° for salt forms) .
  • Elemental Analysis : Validate C/H/N ratios (e.g., theoretical vs. observed: 72.27% C vs. 72.31%) .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : Store under inert conditions (argon/vacuum) in anhydrous solvents (e.g., ethyl acetate) to prevent hydrolysis. Avoid moisture and high temperatures (>40°C), as sulfanyl esters are prone to degradation. Stability tests via TGA/DSC are recommended .

Advanced Research Questions

Q. What experimental design strategies are effective for optimizing reaction conditions?

  • Methodological Answer : Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst ratio). Bayesian optimization algorithms outperform traditional one-variable-at-a-time (OVAT) approaches by modeling non-linear interactions. For example, flow-chemistry setups enable precise control of residence time and mixing, improving reproducibility .

Q. How can computational methods aid in predicting reactivity or designing analogs?

  • Methodological Answer :

  • DFT Calculations : Model electronic effects of the 4-fluorophenyl group on reaction pathways (e.g., charge distribution at the sulfanyl center) .
  • Machine Learning : Train models on high-throughput data (e.g., ligand-receptor binding) to predict bioactivity or solubility .

Q. How to resolve contradictions in spectral data or unexpected byproducts?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., hexahydroquinazolinone ring protons) .
  • HPLC-PDA/MS : Identify impurities (e.g., des-methyl byproducts) and adjust purification protocols (e.g., gradient elution in column chromatography) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.